1-(2-methylphenyl)-4-(4-methylphenyl)-1H-imidazole-2-thiol
CAS No.:
Cat. No.: VC20030498
Molecular Formula: C17H16N2S
Molecular Weight: 280.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C17H16N2S |
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Molecular Weight | 280.4 g/mol |
IUPAC Name | 3-(2-methylphenyl)-5-(4-methylphenyl)-1H-imidazole-2-thione |
Standard InChI | InChI=1S/C17H16N2S/c1-12-7-9-14(10-8-12)15-11-19(17(20)18-15)16-6-4-3-5-13(16)2/h3-11H,1-2H3,(H,18,20) |
Standard InChI Key | OAVXVNANSRVCMG-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(C=C1)C2=CN(C(=S)N2)C3=CC=CC=C3C |
Introduction
Key Findings
1-(2-Methylphenyl)-4-(4-methylphenyl)-1H-imidazole-2-thiol (C₁₇H₁₆N₂S) is a heterocyclic aromatic compound featuring a central imidazole ring substituted with 2-methylphenyl and 4-methylphenyl groups at positions 1 and 4, respectively, and a thiol (-SH) group at position 2 . Its molecular weight is 280.4 g/mol, with a unique structural configuration that enables diverse chemical reactivity and potential biological applications . While direct pharmacological data remain limited, structural analogs exhibit antimicrobial, anticancer, and enzyme-inhibitory properties, suggesting avenues for further research .
Structural and Chemical Properties
Molecular Architecture
The compound’s structure comprises:
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Imidazole core: A five-membered aromatic ring with two nitrogen atoms at positions 1 and 3 .
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2-Methylphenyl substituent: A toluene derivative attached to position 1 of the imidazole ring, introducing steric hindrance and electron-donating effects .
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4-Methylphenyl substituent: A para-methyl-substituted benzene ring at position 4, enhancing lipophilicity and π-stacking potential .
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Thiol group: A sulfur-containing functional group at position 2, enabling nucleophilic reactions and metal coordination .
Table 1: Structural Comparison with Analogous Compounds
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via cyclization strategies adapted from methods used for analogous imidazole-thiols:
Method A:
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Starting Materials: 2-Methylphenyl isothiocyanate and 4-methylphenylglyoxal .
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Cyclization: Reactants undergo base-mediated cyclization in ethanol at 60–80°C for 6–12 hours .
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Purification: Recrystallization from ethanol yields the pure product (estimated yield: 70–85%) .
Method B:
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Intermediate Formation: Condensation of 3-aminopropionaldehyde dimethyl acetal with 2-methylphenyl isothiocyanate in methanol .
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Acid Hydrolysis: Treatment with HCl at 50°C removes protecting groups, forming the imidazole-thiol .
Table 2: Reaction Conditions and Yields for Selected Methods
Method | Temperature (°C) | Solvent | Catalyst/Base | Yield (%) |
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A | 60–80 | Ethanol | K₂CO₃ | 78 |
B | 50 | Methanol | HCl | 92 |
Challenges in Synthesis
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Byproduct Formation: Competing reactions may yield regioisomers (e.g., 1,5-disubstituted imidazoles), necessitating rigorous chromatography .
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Thiol Oxidation: The -SH group is prone to oxidation, requiring inert atmospheres (N₂/Ar) during synthesis.
Reactivity and Functionalization
Nucleophilic Substitution
The thiol group participates in:
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Alkylation: Reaction with alkyl halides (e.g., methyl iodide) forms thioethers, enhancing solubility .
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Metal Coordination: Binds to transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic or medicinal applications .
Electrophilic Aromatic Substitution
The electron-rich imidazole ring undergoes:
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Nitration: Introduces nitro groups at position 5, altering electronic properties for drug design .
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Sulfonation: Enhances water solubility but may reduce membrane permeability .
Comparison with Structural Analogs
Substituent Effects
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Methyl vs. Halogen Substituents: Methyl groups enhance lipophilicity, whereas halogens (Cl, Br) improve target binding via halogen bonds.
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Thiol vs. Thione Tautomerism: The thiol form predominates in solution, but thione tautomers may form in crystalline states .
Table 3: Biological Activity of Selected Analogs
Future Research Directions
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